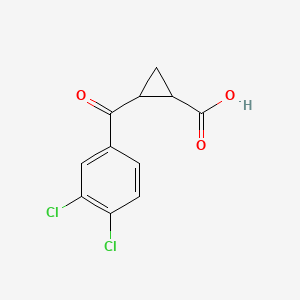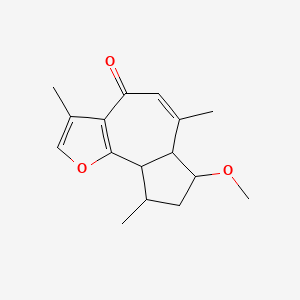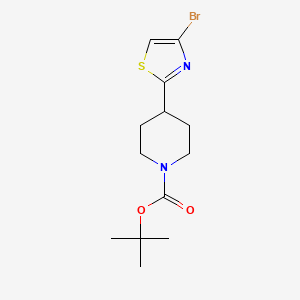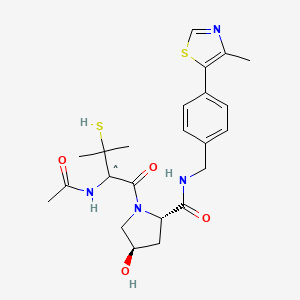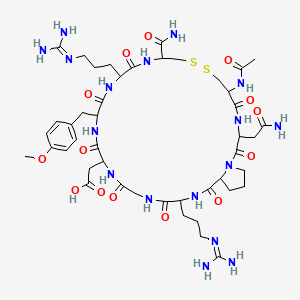
Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 ist ein synthetisches Peptid, das aus mehreren Aminosäuren zusammengesetzt ist.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 erfolgt in der Regel mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:
Kopplung: Jede Aminosäure wird unter Verwendung von Aktivierungsmitteln wie HBTU oder DIC an die wachsende Kette gekoppelt.
Entschützung: Temporäre Schutzgruppen an den Aminosäuren werden unter Verwendung von Reagenzien wie TFA entfernt.
Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieses Peptids kann die großtechnische SPPS mit automatisierten Peptidsynthesizern umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess ist für Skalierbarkeit und Kosteneffizienz optimiert.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Cysteinreste können unter oxidativen Bedingungen Disulfidbrücken bilden.
Reduktion: Disulfidbrücken können unter Verwendung von Reduktionsmitteln wie DTT zu freien Thiolen reduziert werden.
Substitution: Aminosäurereste können durch Substitutionsreaktionen modifiziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Jod unter milden Bedingungen.
Reduktion: DTT oder TCEP in wässrigen Lösungen.
Substitution: Nukleophile Reagenzien unter basischen Bedingungen.
Hauptprodukte
Oxidation: Bildung von disulfidverbrückten Peptiden.
Reduktion: Regeneration von freien Thiolgruppen.
Substitution: Modifizierte Peptide mit veränderten Seitenketten.
Wissenschaftliche Forschungsanwendungen
Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation.
Biologie: Untersucht hinsichtlich seiner Rolle in Protein-Protein-Wechselwirkungen und Enzymaktivität.
Medizin: Potenzielle therapeutische Anwendungen in der Wirkstoffabgabe und als Biomarker.
Industrie: Einsatz bei der Entwicklung von peptid-basierten Materialien und Sensoren.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Das Peptid kann an Proteine oder Enzyme binden und deren Aktivität und Funktion beeinflussen. Die beteiligten Signalwege können Signaltransduktion und zelluläre Kommunikation umfassen.
Wirkmechanismus
The mechanism of action of Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 involves its interaction with specific molecular targets. The peptide can bind to proteins or enzymes, influencing their activity and function. The pathways involved may include signal transduction and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ac-DL-Cys-OH: Ein einfacheres Peptid mit weniger Aminosäuren.
N-Acetyl-S-benzyl-DL-cystein: Enthält eine Benzylgruppe, die andere chemische Eigenschaften bietet.
Einzigartigkeit
Ac-DL-Cys(1)-DL-Asn-DL-Pro-DL-Arg-Gly-DL-Asp-DL-Tyr(Me)-DL-Arg-DL-Cys(1)-NH2 ist aufgrund seiner spezifischen Sequenz und des Vorhandenseins modifizierter Aminosäuren wie methyliertem Tyrosin einzigartig.
Eigenschaften
Molekularformel |
C45H69N17O14S2 |
|---|---|
Molekulargewicht |
1136.3 g/mol |
IUPAC-Name |
2-[6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-20-yl]acetic acid |
InChI |
InChI=1S/C45H69N17O14S2/c1-22(63)55-31-21-78-77-20-30(36(47)68)61-38(70)26(7-4-14-53-45(50)51)57-39(71)27(16-23-9-11-24(76-2)12-10-23)59-40(72)28(18-35(66)67)56-34(65)19-54-37(69)25(6-3-13-52-44(48)49)58-42(74)32-8-5-15-62(32)43(75)29(17-33(46)64)60-41(31)73/h9-12,25-32H,3-8,13-21H2,1-2H3,(H2,46,64)(H2,47,68)(H,54,69)(H,55,63)(H,56,65)(H,57,71)(H,58,74)(H,59,72)(H,60,73)(H,61,70)(H,66,67)(H4,48,49,52)(H4,50,51,53) |
InChI-Schlüssel |
RRPUNOOJZOAZNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C2CCCN2C(=O)C(NC1=O)CC(=O)N)CCCN=C(N)N)CC(=O)O)CC3=CC=C(C=C3)OC)CCCN=C(N)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


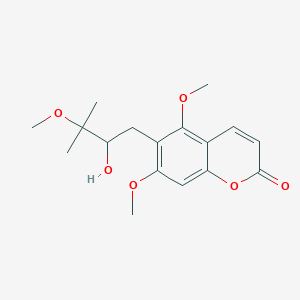
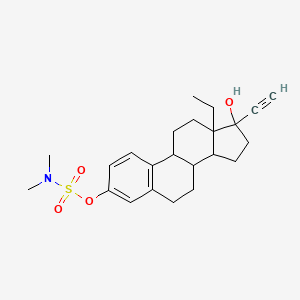
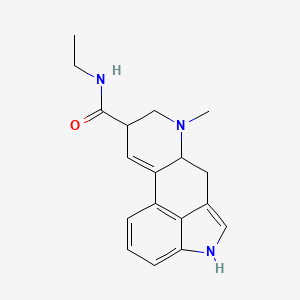
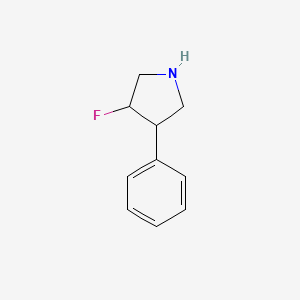
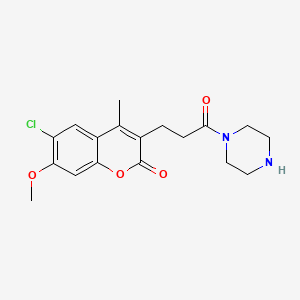
![2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B12301982.png)


![ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12301995.png)
![N-[(2-Methylphenyl)methyl]-adenosine](/img/structure/B12302013.png)
